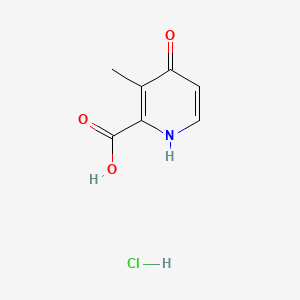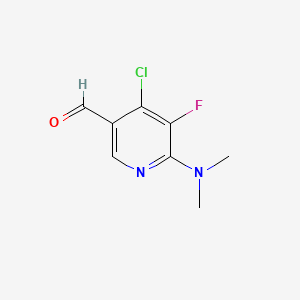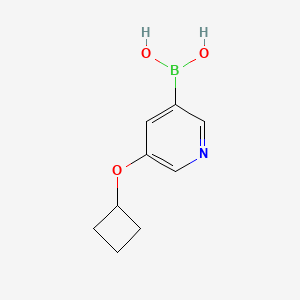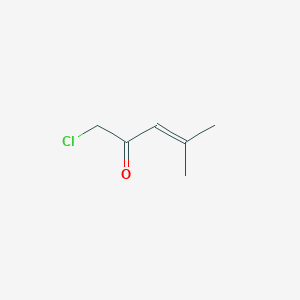![molecular formula C8H12F2O B13466251 {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,2-Difluorobicyclo[221]heptan-1-yl}methanol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as bicyclo[2.2.1]heptane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted bicyclic compounds.
科学研究应用
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding and other interactions. These features make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride: Contains an amine group and is used in different chemical applications.
Uniqueness
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
属性
分子式 |
C8H12F2O |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
(2,2-difluoro-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-6-1-2-7(8,3-6)5-11/h6,11H,1-5H2 |
InChI 键 |
AQTASSFWRWFIRR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC1CC2(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)


![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)



![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
